molecular formula C22H21F2N5OS B2717326 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-82-7

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2717326
CAS No.: 851810-82-7
M. Wt: 441.5
InChI Key: XWSIZWDVZWACEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a sophisticated synthetic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure, featuring a thiazolotriazole core substituted with a complex piperazine group, suggests potential for targeted biological activity. Compounds with piperazine and triazole motifs are frequently investigated for their ability to interact with neurological receptors . As such, this chemical is a valuable reference standard and starting point for in vitro studies aimed at designing novel neuropharmacological agents. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-6-8-16(23)9-7-15)28-12-10-27(11-13-28)18-5-3-2-4-17(18)24/h2-9,19,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSIZWDVZWACEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in pharmacological applications. Its structure includes a piperazine moiety, which is often associated with enhanced biological activity due to its ability to interact with various biological targets. This article explores the biological activity of this compound based on existing research findings.

  • Molecular Formula : C22H21F2N5OS
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 887222-22-2

The primary mechanism of action for this compound involves its interaction with Equilibrative Nucleoside Transporters (ENTs) . Research indicates that it has a higher selectivity for ENT2 compared to ENT1 , suggesting a targeted approach in modulating nucleoside transport and metabolism pathways within cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The presence of the piperazine structure enhances lipophilicity, which is crucial for membrane permeability and subsequent antimicrobial efficacy. For instance, piperazine derivatives have shown increased activity against various bacterial strains .

Inhibition Studies

Inhibition studies have demonstrated that compounds with similar structures can act as effective inhibitors of enzymes such as monoamine oxidase (MAO). The design and synthesis of pyridazinones containing the (2-fluorophenyl) piperazine moiety revealed potent MAO-B inhibitory activities with IC50 values as low as 0.013 µM, indicating a strong potential for neuroprotective applications .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing new piperazine-based compounds showed that the incorporation of fluorophenyl groups significantly enhanced biological activity against bacterial pathogens. The results indicated that structural modifications could lead to improved antimicrobial properties .
  • Pharmacokinetics : The interaction with ENTs suggests favorable pharmacokinetic profiles for this compound, likely leading to high bioavailability and effective distribution in biological systems. This characteristic is essential for therapeutic applications, especially in treating infections or neurological disorders.

Data Table: Biological Activities of Related Compounds

Compound NameTargetActivityIC50 ValueReference
Compound AMAO-BInhibition0.013 µM
Compound BBacterial StrainsAntimicrobialVaries
Compound CENTsTransport ModulationN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

  • Antifungal Potential: Molecular docking studies on triazole-thiadiazoles () demonstrated interactions with 14-α-demethylase lanosterol (PDB: 3LD6), a key fungal enzyme. The target compound’s triazole core and fluorophenyl groups may similarly inhibit this enzyme, though its thiazolo-triazole system could alter binding kinetics .
  • CNS Activity : Piperazine derivatives often target serotonin/dopamine receptors. The 2-fluorophenyl substitution in the target compound’s piperazine moiety may enhance selectivity for specific CNS targets compared to dichlorophenyl analogues () .
  • Crystallographic Behavior : Compounds 4 and 5 () exhibit isostructural triclinic packing with planar conformations, except for a perpendicular fluorophenyl group. Similar analysis for the target compound would require SHELXL refinement () and ORTEP visualization () to assess molecular planarity and packing efficiency .

Q & A

Q. Basic Characterization

  • 1H^1H NMR and 13C^{13}C NMR : Assign peaks for fluorophenyl (δ 7.1–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and thiazolo-triazole (δ 6.8–7.0 ppm) .
  • IR Spectroscopy : Confirm N-H stretches (3200–3400 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H+^+]+^+) .

How can crystallography and computational modeling resolve conformational ambiguities in the thiazolo-triazole core?

Q. Advanced Structural Analysis

  • X-ray Crystallography : Use SHELX software to determine bond angles, torsion angles, and puckering parameters (e.g., Cremer-Pople coordinates for ring systems) .
  • Molecular Dynamics (MD) Simulations : Analyze flexibility of the piperazine-methyl bridge and predict dominant conformers in solution .

Example : A related compound () showed a dihedral angle of 85.2° between thiazole and triazole rings, stabilizing the planar conformation .

What in vitro assays are recommended for initial screening of bioactivity?

Q. Basic Bioactivity Screening

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values <10 µM for active derivatives .
  • Anti-inflammatory : COX-2 inhibition assay (IC50_{50} comparison to Celecoxib) .
  • Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .

How can molecular docking elucidate the mechanism of action for this compound?

Q. Advanced Mechanistic Studies

  • Target Identification : Dock the compound into enzymes like 14-α-demethylase (PDB: 3LD6) or COX-2 (PDB: 5KIR) using AutoDock Vina .
  • Binding Affinity : Calculate ∆G values; a study on a similar triazole derivative showed a ∆G of −9.2 kcal/mol, indicating strong hydrophobic interactions with the active site .

Validation : Compare docking poses with crystallographic data (e.g., ) to refine scoring functions .

What are the key physicochemical properties affecting solubility and stability?

Q. Basic Physicochemical Profiling

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) due to fluorophenyl groups; improve via salt formation (e.g., HCl) .
  • Stability : Stable at pH 5–7 but degrades under UV light; store in amber vials at −20°C .

How can degradation pathways be characterized under stress conditions?

Q. Advanced Stability Studies

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) or 30% H2 _2O2_2 (room temperature) .
  • Analytical Tools : Use HPLC-MS to identify degradation products (e.g., hydrolyzed triazole or oxidized piperazine) .

How should researchers address contradictory bioactivity data across structurally similar analogs?

Q. Data Contradiction Analysis

  • Structural Variations : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl on piperazine) using SAR studies .
  • Assay Conditions : Normalize data to control compounds (e.g., IC50_{50} of Doxorubicin in anticancer assays) .

What computational strategies predict off-target interactions or toxicity risks?

Q. Advanced Predictive Modeling

  • ADMET Prediction : Use SwissADME or ProTox-II to assess hepatotoxicity, CYP inhibition, and blood-brain barrier penetration .
  • Off-Target Screening : Perform pharmacophore matching against databases like ChEMBL to identify unintended targets (e.g., hERG channel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.